molecular formula C11H17NO2 B1666555 2-Aminoadamantane-2-carboxylic acid CAS No. 42381-05-5

2-Aminoadamantane-2-carboxylic acid

Cat. No. B1666555
Key on ui cas rn: 42381-05-5
M. Wt: 195.26 g/mol
InChI Key: WQMQRNCPZFUGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05925661

Procedure details

1.015 g of 2-amino-2-adamantanecarboxylic acid and 6 ml of bis(trimethylsilyl)acetamide in 10 ml of DCM is heated to reflux for one and a half hours. 0.75 ml of benzyloxycarbonyl chloride is added and the mixture is heated at 50° C. for 15 minutes. The reaction medium is cooled to -70° C., decomposition is then effected by adding ice and the mixture is extracted with AcOEt. The organic phase is washed with water (twice) and with brine, dried over MgSO4 and evaporated under vacuum. The product crystallizes in hexane; 1.164 g are obtained.
Quantity
1.015 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([C:12]([OH:14])=[O:13])[CH:9]2[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:11][CH:3]1[CH2:4]3)[CH2:8]2.C[Si](C([Si](C)(C)C)C(N)=O)(C)C.[CH2:27]([O:34][C:35](Cl)=[O:36])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>C(Cl)Cl>[CH2:27]([O:34][C:35]([NH:1][C:2]1([C:12]([OH:14])=[O:13])[CH:9]2[CH2:8][CH:7]3[CH2:6][CH:5]([CH2:4][CH:3]1[CH2:11]3)[CH2:10]2)=[O:36])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1

Inputs

Step One
Name
Quantity
1.015 g
Type
reactant
Smiles
NC1(C2CC3CC(CC1C3)C2)C(=O)O
Name
Quantity
6 mL
Type
reactant
Smiles
C[Si](C)(C)C(C(=O)N)[Si](C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.75 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one and a half hours
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is cooled to -70° C.
ADDITION
Type
ADDITION
Details
by adding ice
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with AcOEt
WASH
Type
WASH
Details
The organic phase is washed with water (twice) and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The product crystallizes in hexane
CUSTOM
Type
CUSTOM
Details
1.164 g are obtained

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC(=O)NC1(C2CC3CC(CC1C3)C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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